molecular formula C12H9ClN2O2 B6211176 4-chloro-6-cyclopropyl-3-nitroquinoline CAS No. 1997748-08-9

4-chloro-6-cyclopropyl-3-nitroquinoline

Cat. No.: B6211176
CAS No.: 1997748-08-9
M. Wt: 248.66 g/mol
InChI Key: BHXAMAATXDBDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-chloro-6-cyclopropyl-3-nitroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-chloro-6-cyclopropyl-3-nitroquinoline has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits antimicrobial, antiviral, and anticancer activities . It is also used in the development of new therapeutic agents and in the study of various biological pathways .

Mechanism of Action

The mechanism of action of 4-chloro-6-cyclopropyl-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

4-chloro-6-cyclopropyl-3-nitroquinoline can be compared with other quinoline derivatives, such as 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide . These compounds also exhibit potent biological activities, but this compound may have unique properties due to its specific substituents and structural features.

Properties

CAS No.

1997748-08-9

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

4-chloro-6-cyclopropyl-3-nitroquinoline

InChI

InChI=1S/C12H9ClN2O2/c13-12-9-5-8(7-1-2-7)3-4-10(9)14-6-11(12)15(16)17/h3-7H,1-2H2

InChI Key

BHXAMAATXDBDCX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C(=CN=C3C=C2)[N+](=O)[O-])Cl

Purity

95

Origin of Product

United States

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